molecular formula C9H10N2O2 B12882974 2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one CAS No. 62230-16-4

2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one

Cat. No.: B12882974
CAS No.: 62230-16-4
M. Wt: 178.19 g/mol
InChI Key: DKFYMXLDNFPQTM-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one is a heterocyclic compound that features an isoxazolidinone ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the isoxazolidinone and pyridine rings imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate alkylating agent to yield the isoxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced isoxazolidinone derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazolidinone ring may interact with active sites of enzymes, while the pyridine moiety can enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(pyridin-3-yl)isoxazolidin-5-one
  • 2-Methyl-3-(pyridin-2-yl)isoxazolidin-5-one
  • 3-(Pyridin-4-yl)isoxazolidin-5-one

Uniqueness

2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one is unique due to the specific positioning of the methyl group and the pyridine ring. This configuration can influence the compound’s reactivity and binding properties, making it distinct from other isoxazolidinone derivatives.

Properties

CAS No.

62230-16-4

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-methyl-3-pyridin-4-yl-1,2-oxazolidin-5-one

InChI

InChI=1S/C9H10N2O2/c1-11-8(6-9(12)13-11)7-2-4-10-5-3-7/h2-5,8H,6H2,1H3

InChI Key

DKFYMXLDNFPQTM-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)O1)C2=CC=NC=C2

Origin of Product

United States

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